molecular formula C26H54NO7P B1209052 2-Lysophosphatidylcholine CAS No. 5655-17-4

2-Lysophosphatidylcholine

Cat. No.: B1209052
CAS No.: 5655-17-4
M. Wt: 523.7 g/mol
InChI Key: IHNKQIMGVNPMTC-UHFFFAOYSA-N
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Description

2-Lysophosphatidylcholine (2-LPC), also known as lysolecithin, is the most abundant lysophospholipid found in nature and serves as a critical bioactive lipid mediator in numerous physiological and pathological processes . It is a water-soluble, amphiphilic molecule generated primarily through the hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2) or via the action of lecithin-cholesterol acyltransferase (LCAT) . As a key intermediate in the Lands cycle, LPC can be rapidly re-acylated to PC by lysophosphatidylcholine acyltransferase (LPCAT), facilitating continuous phospholipid remodeling and fatty acid turnover in cellular membranes . This compound is a valuable tool for studying a wide spectrum of human diseases. In cardiovascular research, LPC is a major component of oxidized low-density lipoprotein (oxLDL) and is profoundly implicated in the initiation and progression of atherosclerosis . It acts as a potent pro-inflammatory agent that induces endothelial cell activation, promotes the expression of adhesion molecules like ICAM-1 and VCAM-1, stimulates smooth muscle cell proliferation and migration, and contributes to oxidative stress . In neurobiology, LPC is a well-established agent for inducing focal demyelination in models of multiple sclerosis and other demyelinating diseases, as it integrates into the myelin sheath, triggering permeability and subsequent phagocytosis by macrophages and microglia . Furthermore, LPC is a precursor for lysophosphatidic acid (LPA) through the action of the enzyme autotaxin (ATX), linking it to pathways involved in cancer cell proliferation, migration, and survival . Its role also extends to metabolic research, where it has been shown to modulate insulin resistance, disrupt mitochondrial function in hepatocytes, and promote hepatic lipoapoptosis . The biological effects of this compound are primarily mediated through its interactions with specific G protein-coupled receptors, including G2A and GPR4, as well as Toll-like receptors, activating downstream signaling cascades such as NF-κB, MAPK/ERK, and others . Our high-purity this compound is provided for research applications only and is essential for investigations in lipidomics, cell signaling, inflammation, membrane biochemistry, and drug discovery.

Properties

IUPAC Name

(2-hydroxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNKQIMGVNPMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938413
Record name 2-Hydroxy-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
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Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17364-19-1, 5655-17-4
Record name Stearoyl lysophosphatidylcholine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Stearoyl alpha-lysolecithin
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Record name (1)-(7-Hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide
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Record name 2-Hydroxy-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
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Record name (±)-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide
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Scientific Research Applications

Role in Allergic Diseases

Research indicates that lysophosphatidylcholine is involved in the pathogenesis of allergic airway diseases, such as asthma. A study demonstrated that the levels of lysophosphatidylcholine increase in the bronchoalveolar lavage fluid of patients with asthma and rhinitis. In a mouse model, the administration of 2-LPC led to airway hyperresponsiveness and increased secretion of Th2 cytokines (IL-4 and IL-5), highlighting its role in allergic inflammation. The use of a phospholipase A2 inhibitor reduced these responses, suggesting that lysophosphatidylcholine mediates allergic reactions through specific immune pathways .

Enhancing Lipid Absorption

2-LPC has been shown to significantly enhance the absorption of lipids in the intestine. A study found that when combined with lipid micelles, lysophosphatidylcholine doubled the absorption rates of oleic acid and cholesterol, leading to increased secretion of triglyceride-rich lipoproteins. This property makes 2-LPC a candidate for improving nutrient absorption in clinical nutrition and dietary supplements .

Cancer Research

In colorectal cancer, lysophosphatidylcholine acyltransferase 2 (LPCAT2) has been identified as a critical enzyme that supports lipid droplet accumulation in cancer cells. This accumulation is associated with chemotherapy resistance, as it impairs apoptotic signaling pathways and reduces immune cell infiltration into tumors. Targeting LPCAT2 could restore sensitivity to chemotherapy agents like 5-fluorouracil and oxaliplatin, making it a potential therapeutic target in cancer treatment .

Neuroprotection and Brain Health

The neuroprotective effects of 2-LPC have been explored, particularly concerning brain health and development. Studies suggest that 2-LPC facilitates the transport of essential fatty acids like DHA across the blood-brain barrier, which is crucial for neuronal growth and function. Furthermore, formulations containing 2-LPC have shown promise in experimental models of stroke, indicating their potential application in neuroprotective therapies .

Biomarker Potential

Lysophosphatidylcholine species have been investigated as biomarkers for various conditions, including ischemic stroke. Specific LPC species have shown prognostic potential, suggesting that measuring their levels could aid in diagnosing and monitoring disease progression .

Industrial Applications

In industrial settings, lysophosphatidylcholine is utilized for its emulsifying properties in food processing and pharmaceuticals. For instance, it is used to enhance the stability and bioavailability of lipid-based formulations, which can improve drug delivery systems . Additionally, enzymes producing lysophosphatidylcholine are employed in the degumming process of vegetable oils to increase yield during oil extraction .

Case Studies Overview

Study Focus Findings
Allergic Airway Disease StudyRole of LPC in asthmaIncreased LPC levels correlated with airway hyperresponsiveness; Th2 cytokine release was observed .
Lipid Absorption StudyEnhancing nutrient uptakeLPC significantly improved absorption rates of oleic acid and cholesterol .
Colorectal Cancer StudyChemotherapy resistanceLPCAT2-mediated lipid droplet accumulation linked to drug resistance .
Neuroprotection StudyBrain health applicationsLPC facilitated DHA transport across the blood-brain barrier; potential for stroke treatment .
Biomarker StudyIschemic stroke prognosisSpecific LPC species identified as potential biomarkers for stroke diagnosis .

Comparison with Similar Compounds

Structural Analogs: Lysophosphatidylcholine Isomers

2-LPC differs from its isomer 1-lysophosphatidylcholine (1-LPC) , where the acyl chain is at the sn-2 position. This structural distinction impacts enzymatic interactions. For example:

  • Biological Roles : 2-LPC is implicated in pro-inflammatory signaling, whereas 1-LPC derivatives like C16-PAF (platelet-activating factor) exhibit anti-apoptotic effects and activate MAPK/ERK pathways .
Table 1: Structural Comparison of Lysophosphatidylcholines
Compound Acyl Chain Position Molecular Formula (Example) Key Enzymatic Interactions Biological Roles
2-LPC sn-1 C26H54NO7P (stearoyl) Hydrolyzed by EC 3.1.4.41 Inflammation, membrane remodeling
1-LPC sn-2 C23H48NO7P (myristoyl) Substrate for LCAT Lipid signaling, apoptosis
C16-PAF sn-1 (ether-linked) C26H54NO7P Binds PAF receptor Vascular permeability, anti-apoptosis

Parent Compound: Phosphatidylcholine (PC)

PC, the precursor to 2-LPC, contains two acyl chains (sn-1 and sn-2). Key differences include:

  • Molecular Weight : PC (768 g/mol ) is larger than 2-LPC (e.g., 523.6 g/mol for 1-myristoyl-2-LPC ).
  • Enzymatic Degradation : PLA2 selectively hydrolyzes PC to 2-LPC, while phospholipase B acts on both PC and 2-LPC .
  • Function : PC is a structural component of membranes, whereas 2-LPC acts as a bioactive lipid mediator .
Table 2: Functional Comparison of 2-LPC and PC
Parameter 2-LPC PC
Biosynthesis PLA2-mediated hydrolysis of PC Synthesized via CDP-choline pathway
Detection in Assays Requires dilution to avoid interference from choline Measured via colorimetric/fluorometric kits
Toxicity Low cytotoxicity (safe up to 200 µM in HL-60 cells ) Non-toxic at physiological levels

Functional Analogs: NSAID-Phospholipid Conjugates

Phospholipid conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) highlight 2-LPC’s unique properties:

  • Cytotoxicity : 2-LPC-ibuprofen conjugates are less cytotoxic (up to 200 µM) compared to free NSAIDs or dual-acylated derivatives .
  • Metabolic Stability : 2-LPC derivatives resist rapid hydrolysis due to the absence of an sn-2 acyl chain, enhancing drug delivery efficiency .

Enzymatic Interactions

  • PLA2G4A : Hydrolyzes PC to 2-LPC and further processes 2-LPC to glycerophosphocholine .
  • Phospholipase B : Catalyzes both hydrolysis and transacylation of 2-LPC, unlike its specificity for PC .

Preparation Methods

Reaction Mechanism and Optimization

Phospholipase A₂ (PLA₂)-catalyzed hydrolysis of phosphatidylcholine (PC) remains the most widely adopted method for 2-LPC production. PLA₂ selectively cleaves the acyl chain at the *sn-*2 position of PC, yielding 1-acyl-2-lysoPC. A pivotal patent (WO1997028270A1) details a single-step hydrolysis process achieving >99% conversion by incorporating monoglycerides as reaction enhancers. The optimal molar ratio of PC to monoglyceride (e.g., 1:3) facilitates the formation of a lamellar lipid matrix, which aligns PC molecules for efficient enzymatic activity.

Key reaction parameters include:

  • Solvent system : Tertiary butyl alcohol or diethyl ether/ethanol mixtures (4% ethanol) ensure solubility while maintaining enzyme stability.

  • Calcium ions : 10–50 mM Ca²⁺ sustains PLA₂ activity by stabilizing the enzyme-substrate complex.

  • Temperature and pH : Reactions proceed optimally at 37°C and pH 7.4–8.0, with completion within 4–6 hours.

Agent-Mediated Enhancement

The inclusion of surfactants like monoglycerides, diglycerides, or sucrose fatty acid esters increases interfacial surface area, accelerating hydrolysis. For instance, 1-monopalmitin elevates conversion efficiency to 95% compared to 70% in agent-free systems. Post-reaction, 2-LPC is separated from fatty acids and unreacted PC via solvent extraction or chromatography.

Chemical Synthesis Strategies

Regioselective Acylation of Glycerophosphocholine

Recent advancements exploit stereospecific building blocks to circumvent acyl migration. A 2022 study demonstrated a two-step method using *sn-*glycerol-3-phosphocholine (GPC) as the backbone:

  • Acylation : GPC reacts with a fatty acid chloride in the presence of 4-dimethylaminopyridine (DMAP), selectively acylating the *sn-*1 hydroxyl group.

  • Deprotection : Mild trifluoroacetic acid (TFA) treatment (1 equiv. in H₂O) removes tert-butyldimethylsilyl (TBS) groups without inducing acyl shifts.

This approach achieves 89–92% regioselectivity for 2-LPC, with yields exceeding 75%.

Glycidol-Based Synthesis

Optically pure glycidol derivatives enable enantioselective 2-LPC production. As outlined in a 2010 protocol:

  • Phosphorylation : (S)-Glycidol is treated with di-tert-butyl-N,N-diisopropyl phosphoroamidite to form a protected intermediate.

  • Ring-opening : Cesium palmitate nucleophilically opens the epoxide, introducing the acyl chain at the *sn-*1 position.

  • Deprotection : TFA cleavage yields 2-LPC with >98% optical purity.

This method’s key advantage lies in its scalability, producing gram-scale quantities suitable for pharmacological studies.

Chemo-Enzymatic Hybrid Approaches

Intermediate-Assisted Acyl Transfer

A 2018 innovation combines chemical acylation with enzymatic refinement:

  • Chemical step : GPC is acylated at the *sn-*1 position using a fatty acid anhydride.

  • Enzymatic step : PLA₁ hydrolyzes residual *sn-*2 acyl groups, ensuring >95% 2-LPC purity.

This method reduces reliance on expensive enzymes while maintaining high regioselectivity.

Borate-Stabilized Synthesis

To suppress acyl migration, 0.1 M borate buffer (pH 8.5) is added during synthesis. Borate complexes with glycerol hydroxyl groups, locking the acyl chain at the *sn-*1 position. This stabilization increases yield from 65% to 88% in LPC preparations.

Purification and Characterization

Solvent Extraction

Post-synthesis, 2-LPC is isolated using a ternary solvent system (chloroform:methanol:water, 8:4:3 v/v). The organic phase retains 2-LPC, while aqueous phases remove glycerol and salts.

Chromatographic Techniques

  • Silica gel chromatography : Elution with chloroform:methanol:ammonia (80:20:2) separates 2-LPC from lysophospholipid byproducts.

  • HPLC : Reverse-phase C18 columns (acetonitrile:water:trifluoroacetic acid, 70:30:0.1) achieve >99% purity, as validated by MS and ¹H-NMR.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost
PLA₂ Hydrolysis95–99100%IndustrialHigh
Glycidol Synthesis75–8598%Lab-scaleModerate
Chemo-Enzymatic88–9295%Pilot-scaleLow

Q & A

Q. Basic

  • Standard curves : Generate fresh 2-LPC standards (e.g., 0–50 µM) for each assay to account for batch variability .
  • Background subtraction : Include sample-specific background controls (e.g., enzyme-free replicates) to correct for interfering substances .
  • Replicates : Perform technical duplicates and biological triplicates to reduce intra-assay variability .
  • Fluorometric vs. colorimetric detection : Use black-walled plates for fluorometric assays (Ex/Em = 535/587 nm) to enhance sensitivity in low-concentration samples .

What advanced analytical techniques differentiate 1-LPC and 2-LPC isomers in lipidomic studies?

Q. Advanced

  • NMR spectroscopy : Utilize <sup>31</sup>P-NMR to distinguish 1-LPC and 2-LPC based on distinct phosphate group chemical shifts (~0.5–1.0 ppm difference) .
  • LC-MS/MS : Employ hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS to separate isomers via retention time differences and confirm via fragmentation patterns .
  • Enzymatic specificity : Use phospholipase A2 (hydrolyzes 2-acyl LPC) to validate isomer identity in enzymatic assays .

How should researchers address contradictory findings in 2-LPC levels across metabolic studies (e.g., obesity vs. diabetes)?

Q. Advanced

  • Study design : Control for diet, fasting status, and tissue-specific turnover rates. For example, plasma 2-LPC decreases within 1 week of high-fat feeding in mice, independent of insulin resistance .
  • Normalization : Express data relative to total phospholipids or housekeeping lipids (e.g., sphingomyelin) to account for global lipidomic shifts .
  • Cohort stratification : Separate obese vs. diabetic cohorts, as 2-LPC reductions correlate more strongly with adiposity than glycemic status .

What methodologies validate the biological activity of 2-LPC in membrane remodeling assays?

Q. Advanced

  • Model membranes : Incorporate 2-LPC into giant unilamellar vesicles (GUVs) and monitor curvature changes via fluorescence microscopy with polarity-sensitive dyes (e.g., Laurdan) .
  • Cell-based assays : Treat primary hepatocytes with 2-LPC and quantify lipid droplet formation via BODIPY staining, controlling for cytotoxicity via LDH release .
  • Isotope tracing : Use <sup>13</sup>C-labeled 2-LPC to track incorporation into membrane phosphatidylcholine pools via LC-MS .

What statistical approaches mitigate variability in longitudinal studies tracking 2-LPC dynamics?

Q. Advanced

  • Mixed-effects models : Account for repeated measures and inter-individual variability in time-series data .
  • Principal component analysis (PCA) : Identify confounding factors (e.g., batch effects, diet) in lipidomic datasets .
  • Power analysis : Predefine sample sizes using pilot data (e.g., 15% coefficient of variation requires n ≥ 8 per group for 80% power) .

How do sample preparation protocols differ for in vitro vs. in vivo 2-LPC analysis?

Q. Basic

  • In vitro : Quench reactions with ice-cold methanol to halt enzymatic activity (e.g., phospholipase-mediated degradation) .
  • In vivo : Collect plasma/tissues in EDTA-containing tubes to inhibit lipases and centrifuge at 4°C to remove cellular debris .
  • Storage : Aliquot samples to avoid freeze-thaw cycles, which accelerate 2-LPC isomerization .

What enzymatic pathways should be considered when interpreting 2-LPC flux in metabolic studies?

Q. Advanced

  • Biosynthesis : Monitor lysophosphatidylcholine acyltransferase (LPCAT) activity, which converts 2-LPC to PC .
  • Degradation : Quantify phospholipase A1 (PLA1) and autotaxin (lysoPLD) levels, which hydrolyze 2-LPC to lysophosphatidic acid .
  • Transport : Use inhibitors of MDR1 transporters to assess 2-LPC efflux in cell models .

What are the limitations of commercial assay kits for 2-LPC quantification in complex matrices like serum?

Q. Basic

  • Matrix effects : Hemolyzed samples can falsely elevate 2-LPC due to erythrocyte phospholipid release. Filter serum through 3-kDa filters to remove hemoglobin .
  • Cross-reactivity : Validate kits against structurally similar lipids (e.g., 1-LPC, sphingomyelin) via spike-and-recovery experiments .
  • Dynamic range : Dilute samples exceeding the upper limit (e.g., >50 µM) and reanalyze to avoid signal saturation .

How can researchers leverage lipidomic databases to contextualize 2-LPC findings in pathway analyses?

Q. Advanced

  • KEGG mapping : Use entry C04230 to identify 2-LPC-associated pathways (e.g., glycerophospholipid metabolism) .
  • LIPID MAPS : Cross-reference experimental data with lipid subclass GP01 (glycerophosphocholines) for functional annotation .
  • Network modeling : Integrate 2-LPC levels with transcriptomic data (e.g., PPAR-γ expression) using tools like Cytoscape .

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